molecular formula C7H11NS B2488755 2-(Thiophen-2-yl)propan-1-amine CAS No. 337471-02-0

2-(Thiophen-2-yl)propan-1-amine

Cat. No.: B2488755
CAS No.: 337471-02-0
M. Wt: 141.23
InChI Key: FWRBHKLKOBUBEQ-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)propan-1-amine is an organic compound that belongs to the class of thiophene derivatives. It consists of a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propan-1-amine group. This compound is of interest due to its structural similarity to amphetamines, where the phenyl ring is replaced by a thiophene ring .

Mechanism of Action

Target of Action

2-(Thiophen-2-yl)propan-1-amine is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, the primary targets of this compound could be diverse and depend on the specific derivative and its biological effects.

Mode of Action

Thiophene derivatives are known to interact with various biological targets to exert their effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .

Pharmacokinetics

One related compound, thiopropamine, is known to be metabolized into active metabolites and then further transformed into inactive derivatives . This suggests that this compound might also undergo metabolic transformations that could impact its bioavailability.

Result of Action

Given the pharmacological properties associated with thiophene derivatives, it can be inferred that the compound could have a range of effects at the molecular and cellular level .

Action Environment

It is noted that the compound is sensitive to air and its properties are unstable, requiring protection with nitrogen gas . This suggests that environmental factors such as exposure to air could potentially influence the compound’s action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the condensation of thiophene-2-carbaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene to yield the desired amine . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

Properties

IUPAC Name

2-thiophen-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRBHKLKOBUBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337471-02-0
Record name 2-(thiophen-2-yl)propan-1-amine
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